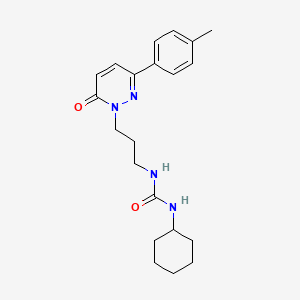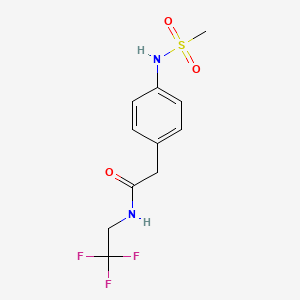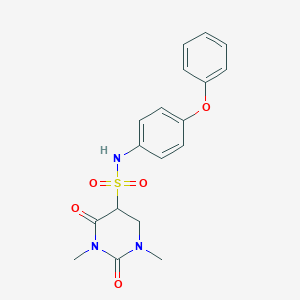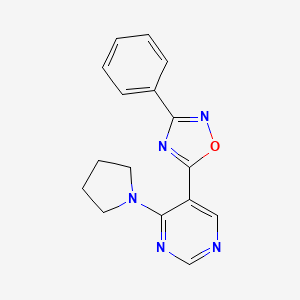
3-Phenyl-5-(4-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-5-(4-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H15N5O and its molecular weight is 293.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds related to 3-Phenyl-5-(4-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole, specifically oxadiazole derivatives, have demonstrated promising antimicrobial activities. For instance, derivatives like 5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol have shown superior antimicrobial efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi, which suggests potential for the development of new antimicrobial agents (El-sayed et al., 2017).
Anticancer Activity
Novel oxadiazole derivatives bearing pyridine moiety have been synthesized and evaluated for their cytotoxic activities. Some of these compounds have exhibited considerable anticancer activity against A549 cells, highlighting the potential for further exploration in cancer therapy (Kaya et al., 2016).
Material Science
In the realm of materials science, oxadiazole derivatives have been incorporated into new, thermally stable aromatic polyimides and poly(amide-imide)s. These compounds exhibit significant thermal stability and solubility in various organic solvents, making them suitable for high-performance material applications (Mansoori et al., 2012).
Organic Light-Emitting Diodes (OLEDs)
Oxadiazole derivatives have been explored as universal electron-transporting and exciton-blocking materials for blue, green, and red phosphorescent organic light-emitting diodes (OLEDs). These materials contribute to reducing driving voltages and improving the efficiency and stability of OLEDs, showcasing their importance in advancing display and lighting technologies (Shih et al., 2015).
Antitubercular Agents
Research into pyrrolyl oxadiazole derivatives has identified compounds with moderate to good antitubercular activity. These findings indicate the potential of such compounds in developing new treatments for tuberculosis, emphasizing the role of oxadiazole derivatives in addressing global health challenges (Joshi et al., 2015).
Propiedades
IUPAC Name |
3-phenyl-5-(4-pyrrolidin-1-ylpyrimidin-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-2-6-12(7-3-1)14-19-16(22-20-14)13-10-17-11-18-15(13)21-8-4-5-9-21/h1-3,6-7,10-11H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVMUNRQXOUHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2872769.png)
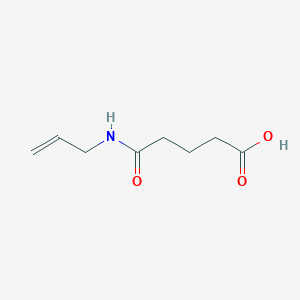
![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2872771.png)
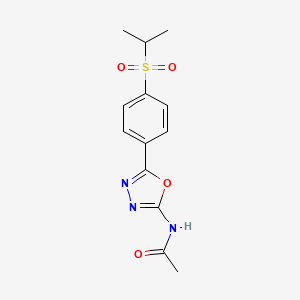
![Nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (1:1)](/img/structure/B2872774.png)
![N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2872776.png)
![N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2872777.png)
![methyl 3-(4-(N-butyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2872778.png)
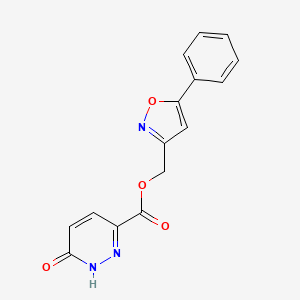
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonamide](/img/structure/B2872783.png)
